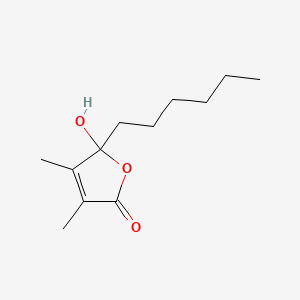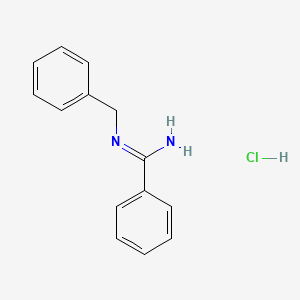
Benzamidine, N-benzyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamidine, N-benzyl-, hydrochloride is an organic compound with the chemical formula C_7H_9ClN_2. It is a white, water-soluble solid that is commonly used in various scientific and industrial applications. The compound is known for its role as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzamidine, N-benzyl-, hydrochloride can be synthesized through the reaction of benzonitrile with dry hydrogen chloride in the presence of absolute ethyl alcohol. The reaction mixture is cooled, and the hydrogen chloride gas is passed through until the desired product is formed . The reaction conditions typically involve maintaining a low temperature to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The product is then purified and crystallized to obtain the final compound in a high-purity form .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamidine, N-benzyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted benzamidine compounds .
Applications De Recherche Scientifique
Benzamidine, N-benzyl-, hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of benzamidine, N-benzyl-, hydrochloride involves its role as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases. The compound binds to the active site of these enzymes, preventing them from interacting with their natural substrates. This inhibition is reversible, meaning that the compound can be displaced by the natural substrate or other competitive inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to benzamidine, N-benzyl-, hydrochloride include:
Benzamidine: An organic compound with the formula C_6H_5C(NH)NH_2, which is also a reversible inhibitor of trypsin and serine proteases.
Benzamide: An organic compound with the formula C_7H_7NO, which is the simplest amide derivative of benzoic acid.
Uniqueness
This compound is unique due to its specific structure and its ability to act as a reversible competitive inhibitor of a wide range of proteolytic enzymes. This makes it particularly valuable in both research and industrial applications where enzyme inhibition is required .
Propriétés
Numéro CAS |
1775-71-9 |
|---|---|
Formule moléculaire |
C14H15ClN2 |
Poids moléculaire |
246.73 g/mol |
Nom IUPAC |
N'-benzylbenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C14H14N2.ClH/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12;/h1-10H,11H2,(H2,15,16);1H |
Clé InChI |
XCHIQWJYXUSYIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


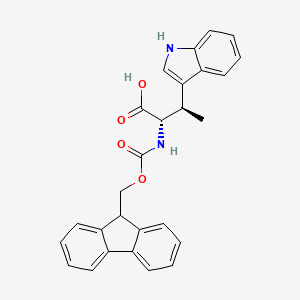
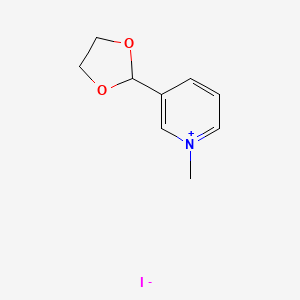
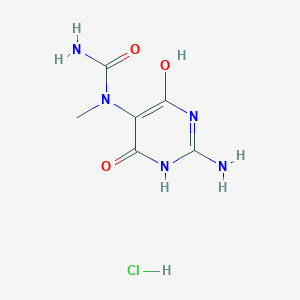
![1-[(3R)-3-[4-amino-3-(2-methyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B14011305.png)

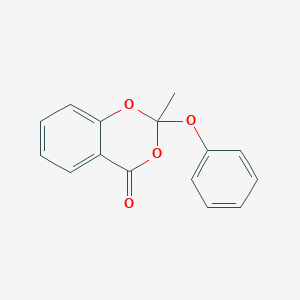
![pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14011331.png)
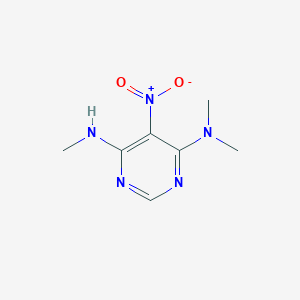
![6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine](/img/structure/B14011333.png)
![tert-Butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14011338.png)
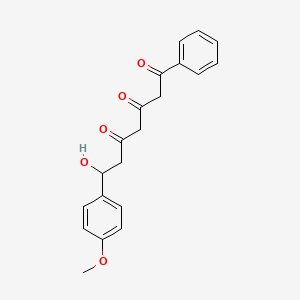
![2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid](/img/structure/B14011348.png)
![Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate](/img/structure/B14011354.png)
